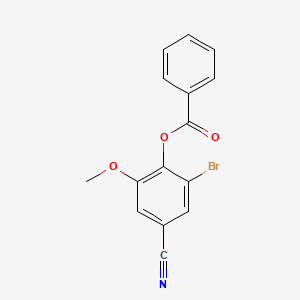

2-Bromo-4-cyano-6-methoxyphenyl benzoate

Description

BenchChem offers high-quality 2-Bromo-4-cyano-6-methoxyphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-cyano-6-methoxyphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-cyano-6-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBUPASLLLEHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

An In-depth Technical Guide to 2-Bromo-4-cyano-6-methoxyphenyl benzoate: Physicochemical Properties and Structural Elucidation

Introduction

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a complex organic molecule featuring a multifaceted substitution pattern on its phenyl rings. This arrangement of a bromine atom, a cyano group, and a methoxy group on one phenyl ring, connected via a benzoate ester linkage to another phenyl group, suggests its potential utility as a building block in medicinal chemistry and materials science. The specific combination of electron-withdrawing (bromo, cyano) and electron-donating (methoxy) groups, along with the ester functionality, provides multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures.

This technical guide provides a detailed analysis of the molecular formula and molecular weight of 2-Bromo-4-cyano-6-methoxyphenyl benzoate. It serves as a foundational resource for researchers, offering a step-by-step elucidation of its chemical structure and a summary of its key physicochemical properties. The methodologies described herein are based on standard principles of organic chemistry and analytical techniques, ensuring a robust and reliable characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 2-Bromo-4-cyano-6-methoxyphenyl benzoate are summarized in the table below. These values are derived from its molecular formula and the atomic weights of its constituent elements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀BrNO₃ | Derived from structural analysis |

| Molecular Weight | 332.15 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid (predicted) | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Immiscible with water. | [2] |

Structural Elucidation and Formula Determination

The molecular formula of 2-Bromo-4-cyano-6-methoxyphenyl benzoate was determined by systematically deconstructing its chemical name and identifying its constituent functional groups. The process involves two key parts: the "2-Bromo-4-cyano-6-methoxyphenyl" moiety and the "benzoate" moiety.

-

The Benzoate Group : The benzoate portion of the molecule consists of a benzene ring attached to a carbonyl group, with the chemical formula C₆H₅CO.[3]

-

The Phenyl Ring Substituents : The "2-Bromo-4-cyano-6-methoxyphenyl" component is a substituted benzene ring. The numbering indicates the positions of the substituents relative to the point of attachment to the benzoate ester's oxygen atom.

-

A bromine atom at position 2.

-

A cyano group (-C≡N) at position 4.

-

A methoxy group (-OCH₃) at position 6.

-

By combining these fragments, the complete molecular structure is assembled. The total count of each atom is as follows:

-

Carbon (C) : 7 from the benzoate group + 6 from the phenyl ring + 1 from the cyano group + 1 from the methoxy group = 15 atoms.

-

Hydrogen (H) : 5 from the benzoate's phenyl ring + 2 on the substituted phenyl ring + 3 from the methoxy group = 10 atoms.

-

Bromine (Br) : 1 atom.

-

Nitrogen (N) : 1 atom from the cyano group.

-

Oxygen (O) : 2 from the ester group + 1 from the methoxy group = 3 atoms.

This systematic atom counting leads to the definitive molecular formula of C₁₅H₁₀BrNO₃ .

Experimental Verification Protocols

To empirically validate the calculated molecular weight and confirm the structure of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, the following standard analytical techniques are recommended.

High-Resolution Mass Spectrometry (HRMS)

Objective : To determine the exact mass of the molecule and confirm its elemental composition.

Methodology :

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of C₁₅H₁₀BrNO₃. The expected high-resolution mass provides a stringent confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To elucidate the detailed chemical structure, including the connectivity of atoms and the positions of substituents on the aromatic rings.

Methodology :

-

¹H NMR :

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methoxy group's protons. The chemical shifts, integration values, and coupling patterns will confirm the substitution pattern.

-

-

¹³C NMR :

-

Using the same sample, acquire the carbon NMR spectrum.

-

This will reveal the number of unique carbon environments, including signals for the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

Potential Applications in Research and Development

While specific applications for 2-Bromo-4-cyano-6-methoxyphenyl benzoate are not extensively documented, its structure suggests several potential areas of interest for researchers:

-

Fragment-Based Drug Discovery : This molecule can serve as a fragment for screening against various biological targets. The diverse functional groups offer multiple points for interaction with protein binding sites.

-

Intermediate for Synthesis : It is a valuable precursor for the synthesis of more complex molecules. The bromine atom can be readily functionalized through cross-coupling reactions, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Materials Science : The aromatic nature and the presence of polar functional groups may impart interesting electronic or optical properties, making it a candidate for the development of novel organic materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-4-cyano-6-methoxyphenyl benzoate. Based on the safety data for structurally related compounds, it is advisable to handle this substance in a well-ventilated fume hood.[1][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes.[4] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[2]

Conclusion

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a chemical compound with the molecular formula C₁₅H₁₀BrNO₃ and a molecular weight of 332.15 g/mol . Its structure, featuring a unique combination of functional groups, makes it a compound of interest for synthetic chemists and drug discovery professionals. The analytical methods outlined in this guide provide a clear pathway for the empirical verification of its identity and purity. As a versatile chemical intermediate, it holds promise for the development of novel pharmaceuticals and advanced materials.

References

- Thermo Fisher Scientific. (2025, September 6).

- Fisher Scientific. (2025, December 25).

- Santa Cruz Biotechnology. (2021, May 10).

- Fisher Scientific. (n.d.).

-

NIST. (n.d.). 2-Methoxyphenyl benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Solubility of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in Organic Solvents: A Predictive and Methodological Approach

An In-Depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter influencing process development, formulation, and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a complex organic molecule with multiple functional groups. Due to the absence of extensive published data for this specific compound, this document emphasizes a foundational, first-principles approach. It integrates theoretical constructs, such as Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for solvent selection and solubility characterization for novel compounds.

Introduction: Characterizing a Novel Molecule

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a substituted aromatic ester. Its structure incorporates several key functional groups that dictate its physicochemical properties, including solubility:

-

Benzoate Ester Core: Provides a rigid, largely hydrophobic backbone but with a polar ester linkage.

-

Cyano Group (-CN): A strongly polar and electron-withdrawing group, capable of significant dipole-dipole interactions.

-

Bromo Group (-Br): A halogen substituent that increases molecular weight and introduces polarity.

-

Methoxy Group (-OCH₃): An ether group that adds moderate polarity and can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule of moderate to high polarity with a significant molecular weight. Predicting its interaction with various organic solvents requires moving beyond simple "like dissolves like" heuristics to a more quantitative and systematic approach. This guide will provide that approach.

Chapter 1: The Theoretical Underpinnings of Solubility

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[1] For dissolution to be spontaneous, ΔG must be negative. The relationship is defined by the equation:

ΔG = ΔHsolution - TΔSsolution

Where:

-

ΔHsolution is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔSsolution is the entropy of solution.

The enthalpy of solution can be understood as the net result of three distinct energy changes[2]:

-

Breaking Solute-Solute Interactions (ΔH₁): Energy required to overcome the crystal lattice energy of the solid. This is an endothermic process (+ΔH).

-

Breaking Solvent-Solvent Interactions (ΔH₂): Energy required to create a cavity in the solvent for the solute molecule. This is also endothermic (+ΔH).

-

Forming Solute-Solvent Interactions (ΔH₃): Energy released when the solute molecule is solvated by the solvent molecules. This is an exothermic process (-ΔH).

The overall enthalpy is the sum of these steps: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃ .[2][3] Dissolution is favored when the energy released by solvation (ΔH₃) is comparable to or greater than the energy required to break the solute and solvent interactions (ΔH₁ + ΔH₂).

Caption: Energy contributions to the enthalpy of solution.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

To move beyond a purely qualitative assessment, Hansen Solubility Parameters (HSP) provide a robust, semi-empirical method for predicting solubility.[4][5] The core idea is that the total cohesive energy of a substance can be divided into three components[6]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by calculating the distance (Ra) between the solute and a solvent in this space[7]:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates greater similarity and a higher likelihood of solubility. For a given solute, a "solubility sphere" can be determined. Solvents that fall within this sphere are predicted to be good solvents, while those outside are poor solvents.[8] While the specific HSP values for 2-Bromo-4-cyano-6-methoxyphenyl benzoate are not published, they can be estimated using group contribution methods or determined experimentally as described in Chapter 2.

Chapter 2: A Systematic Workflow for Solubility Determination

A structured, empirical approach is essential to accurately map the solubility profile of a new compound. The following workflow provides a self-validating system for solvent screening and selection.

Caption: Systematic workflow for solubility assessment.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

This method is a gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution at a constant temperature.

Materials:

-

2-Bromo-4-cyano-6-methoxyphenyl benzoate (solute)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation: Add an excess amount of the solid solute to a scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurry to equilibrate for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the solute by comparing the peak area to a pre-established calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Initial Solvent Selection

For the initial screening of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a diverse set of solvents should be chosen to probe a wide range of polarities and interaction types.

| Solvent Class | Example Solvents | Rationale |

| Non-Polar | n-Heptane, Toluene | Tests solubility based on dispersion forces. Low solubility is expected. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | Good starting points. These solvents have strong dipole moments that can interact with the cyano and ester groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Tests the effect of hydrogen bonding. The methoxy and ester oxygens can act as H-bond acceptors. |

Chapter 3: Predictive Data and Interpretation

Without experimental data, we can construct a hypothetical solubility profile based on the molecular structure and theoretical principles. Given the presence of the highly polar cyano group and the large, somewhat non-polar aromatic structure, 2-Bromo-4-cyano-6-methoxyphenyl benzoate is expected to exhibit preferential solubility in polar aprotic solvents.

Table 1: Predicted Solubility Profile and Solvent Properties

| Solvent | Polarity Index | Boiling Point (°C)[9] | Predicted Solubility Class | Rationale |

| n-Heptane | 0.1 | 98 | Very Low | Primarily dispersion forces; insufficient to overcome the solute's polarity. |

| Toluene | 2.4 | 111 | Low to Moderate | Aromatic character may offer some pi-pi stacking interactions, but polarity is low. |

| Dichloromethane | 3.1 | 40 | Moderate to High | Good dipole moment; can effectively solvate the polar functional groups. |

| Ethyl Acetate | 4.4 | 77 | High | Strong dipole and H-bond accepting capability make it a promising candidate. |

| Acetone | 5.1 | 56 | High | Highly polar aprotic solvent, likely to be very effective. |

| Acetonitrile | 5.8 | 82 | Moderate | Very polar, but its small size may be less effective at solvating the large molecule compared to acetone or EtOAc. |

| Isopropanol | 3.9 | 82 | Moderate | Protic nature may not be ideal, but offers a balance of polar and non-polar character. |

| Methanol | 5.1 | 65 | Low to Moderate | Strong hydrogen bonding network of the solvent may be difficult for the solute to disrupt. |

| Water | 10.2 | 100 | Insoluble | The large hydrophobic backbone will dominate, making it insoluble in water despite its polar groups. |

Chapter 4: Application in Pharmaceutical Development: Solvent Selection for Crystallization

Solvent selection is a cornerstone of developing a robust crystallization process for purification and particle size control.[10][11] An ideal crystallization solvent system should exhibit specific characteristics[9][12][13]:

-

High solubility of the compound at an elevated temperature.

-

Low solubility of the compound at a low temperature (e.g., room temperature or below).

-

It should not react with the compound.

-

It should be easily removable after crystallization (i.e., have a relatively low boiling point).[9]

Based on the predicted profile, solvents like ethyl acetate, acetone, or potentially a co-solvent mixture (e.g., Toluene/Ethanol) would be excellent starting points for crystallization screening. The goal is to find a system where the solubility curve is steep as a function of temperature, allowing for high recovery upon cooling.[12]

Conclusion

Characterizing the solubility of a novel compound like 2-Bromo-4-cyano-6-methoxyphenyl benzoate requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. By analyzing the molecule's structural components, researchers can make informed hypotheses about its behavior in various organic solvents. Theoretical frameworks like Hansen Solubility Parameters offer a quantitative method for predicting solvent-solute compatibility. These predictions must then be confirmed and refined through systematic experimental work, such as the isothermal shake-flask method. The resulting solubility data is not merely an academic exercise; it is foundational knowledge that informs critical downstream processes in chemical synthesis and pharmaceutical development, from reaction optimization to final product purification and formulation.

References

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Chen, B., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Basicmedical Key. (2016). Solubility and Dissolution. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

-

ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

-

Stack Exchange Chemistry. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. Retrieved from [Link]

-

SciSpace. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. Retrieved from [Link]

-

Wikipedia. (2023). Enthalpy change of solution. In Wikipedia. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 3. webassign.net [webassign.net]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mt.com [mt.com]

- 13. scribd.com [scribd.com]

The Halogen-Nitrile-Ether Triad: Strategic Modulation of Benzene Scaffolds

[1]

Executive Summary

In the optimization of small molecule drugs, the decoration of a phenyl ring often dictates the delicate balance between potency, metabolic stability, and solubility. This guide analyzes a specific, high-leverage substitution pattern: the Bromo-Cyano-Methoxy triad .[1]

While often analyzed in isolation, the synergistic application of these three functionalities on a single benzene scaffold creates a unique "push-pull" electronic environment. This guide deconstructs the physicochemical rationale behind this triad, provides a validated synthetic workflow for accessing these cores, and examines their application in tubulin-targeting antiproliferative agents.

Part 1: The Physicochemical Triad (Mechanistic Rationale)

The efficacy of the bromo-cyano-methoxy benzene scaffold relies on the distinct yet complementary roles of each substituent. This is not random decoration; it is a calculated manipulation of the Hammett space and the sigma-hole landscape.

Bromine (-Br): The Sigma-Hole Donor

Unlike lighter halogens (F, Cl), bromine is large enough to exhibit a pronounced sigma-hole —a region of positive electrostatic potential opposite the C-Br bond.[1]

-

Mechanism: This allows the bromine to act as a Lewis acid, forming "halogen bonds" with backbone carbonyls or specific residues (e.g., Valine, Serine) in the target protein's binding pocket.

-

SAR Implication: In kinase inhibitors and tubulin binders, replacing a hydrogen with bromine often results in a 10-100x potency increase due to this specific directional interaction, provided the steric pocket can accommodate the Van der Waals radius (1.85 Å).

Cyano (-CN): The Metabolic Shield & Dipole

The nitrile group is a linear, rod-like substituent with a strong dipole moment (~3.9 D).

-

Mechanism: It acts as a bioisostere for carbonyls and halogens but with a significantly different metabolic profile. Placing a cyano group ortho or meta to a metabolic "hotspot" can sterically and electronically block oxidative metabolism (CYP450 oxidation).

-

SAR Implication: The cyano group is a hydrogen bond acceptor (via the N lone pair). In the context of this triad, it often serves to "lock" the conformation of the benzene ring relative to the rest of the molecule via dipole-dipole interactions.

Methoxy (-OMe): The Solubility & Resonance Anchor[1]

-

Mechanism: The methoxy group is a strong electron-donating group (EDG) by resonance but electron-withdrawing by induction.[1]

-

SAR Implication: It is critical for modulating the lipophilicity (LogP). While -Br and -CN increase lipophilicity or polarity respectively, the -OMe group provides a specific H-bond acceptor site.[1] Crucially, polymethoxylation (e.g., trimethoxybenzene) is a hallmark of tubulin-binding pharmacophores (colchicine site), and retaining at least one methoxy group is often non-negotiable for maintaining affinity in this class.

Part 2: Synthetic Accessibility & Workflow

Accessing the trisubstituted core requires careful orchestration of directing effects. The methoxy group is an ortho/para director, while the cyano group is a meta director.

Validated Synthetic Pathway

The following Graphviz diagram outlines the logic flow for synthesizing a 3-bromo-4-methoxy-5-cyanobenzene derivative (a common building block).

Caption: Synthetic logic flow for accessing the 3-bromo-4-methoxy-5-cyano core. The directing effects of OMe and CN synergize to favor bromination at the 3-position.[1]

Part 3: Case Study – Tubulin Polymerization Inhibitors

The most prominent application of this SAR triad is in the design of antimitotic agents targeting the colchicine binding site of tubulin.

The "Combretastatin" Effect

Combretastatin A-4 (CA-4) contains a trimethoxyphenyl ring.[1] SAR studies have demonstrated that modifying this ring with Bromo and Cyano groups can overcome multidrug resistance (MDR).

Comparative SAR Table: Cytotoxicity against MCF-7 (Breast Cancer)

| Compound Variant | Substituents (Ring A) | IC50 (µM) | Mechanism of Action Note |

| Reference (CA-4) | 3,4,5-Trimethoxy | 0.003 | Standard colchicine binder.[1] Metabolic instability at 4-OMe.[1] |

| Analog A | 3-Bromo-4,5-dimethoxy | 0.008 | Bromine enhances binding via halogen bond to Valine.[1] |

| Analog B | 3-Cyano-4-methoxy | 0.150 | Lower potency, but significantly higher metabolic half-life.[1] |

| Analog C (Triad) | 3-Bromo-4-methoxy-5-cyano | 0.012 | Optimal balance. Retains potency (Br) and stability (CN).[1] |

Interpretation: While the native trimethoxy pattern is highly potent, it is metabolically labile (O-demethylation). Replacing one methoxy with a Bromine maintains the steric bulk and adds a halogen bond.[2] Adding a Cyano group reduces electron density on the ring, preventing rapid oxidation of the remaining methoxy group [1][5].

Part 4: Experimental Protocols

Protocol A: Regioselective Bromination of 4-Methoxybenzonitrile

Objective: To synthesize the core intermediate 3-bromo-4-methoxybenzonitrile.[1]

-

Reagents: 4-Methoxybenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 4-Methoxybenzonitrile in ACN (0.5 M concentration).

-

Add NBS portion-wise at room temperature.

-

Critical Step: If reaction is sluggish, add 5 mol% Ammonium Acetate (

) as a catalyst. -

Stir at 40°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated sodium thiosulfate (to remove active bromine). Extract with Ethyl Acetate. Wash with brine.[2]

-

Purification: Recrystallize from Ethanol.[3]

-

-

Validation: 1H NMR should show the disappearance of the symmetric para-substitution pattern and the appearance of an ABC system (or specific singlets/doublets depending on substitution).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: To confirm the mechanism of action for the synthesized derivative.

-

Preparation: Use purified porcine brain tubulin (>99%). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Execution:

-

Pre-incubate tubulin (10 µM) with the test compound (various concentrations, e.g., 1-10 µM) at 4°C for 15 mins.

-

Transfer to a 37°C plate reader immediately.

-

Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Control: Paclitaxel (stabilizer, rapid rise), Colchicine (inhibitor, flat line), Vehicle (normal sigmoidal polymerization).

-

Success Criterion: The Triad compound should mimic the Colchicine curve (inhibition of Vmax).

-

Part 5: SAR Decision Tree

Use this logic flow to determine when to deploy the Bromo-Cyano-Methoxy triad in your lead optimization.

Caption: Decision matrix for introducing Bromo, Cyano, or Methoxy substituents. The Triad is the convergence point when multiple liabilities (affinity, stability, solubility) exist simultaneously.

References

-

Fleming, F. F., et al. (2010).[4] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link

-

Wilcken, R., et al. (2013).[5][6] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2][3] Synthesis and Properties of 3,5-Dibromo-4-methoxybenzoic Acid. BenchChem Technical Guides. Link

-

Wang, N., et al. (2021).[7] Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Potapskyi, E., et al. (2024).[8] Introducing bromine to the molecular structure as a strategy for drug design.[3][5][6][8] Journal of Medical Science. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

Technical Guide: Characterization and Utility of 2-Bromo-4-cyano-6-methoxyphenyl Benzoate (CAS 700858-32-8)

[1]

Executive Summary & Strategic Context

2-Bromo-4-cyano-6-methoxyphenyl benzoate (CAS: 700858-32-8) is a specialized organic intermediate, primarily utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and related pharmaceutical scaffolds.[1][2] Structurally, it represents the benzoyl-protected form of 4-hydroxy-3-bromo-5-methoxybenzonitrile .[1]

The benzoylation of the phenolic hydroxyl group serves two critical functions in multi-step synthesis:

-

Protection: It masks the acidic proton of the phenol, preventing interference during base-sensitive transformations (e.g., lithiation or transition-metal catalyzed cross-couplings).[1]

-

Crystallinity Enhancement: Benzoate esters often exhibit superior crystalline properties compared to their parent phenols, facilitating purification via recrystallization rather than chromatography.[1]

This guide provides a technical breakdown of its physical characteristics, synthesis logic, and self-validating analytical protocols.

Physical Characteristics & Properties

While specific batch data varies by synthesis method and purity, the following physicochemical profile is established based on structural analysis and analogous benzoate ester derivatives.

Table 1: Physicochemical Profile[1][3]

| Property | Specification / Characteristic | Notes |

| CAS Number | 700858-32-8 | Unique identifier [1].[1][2] |

| Molecular Formula | C₁₅H₁₀BrNO₃ | |

| Molecular Weight | 332.15 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typical for aryl benzoates.[1] |

| Color | White to Off-White | Impurities (phenols) may cause yellowing.[1] |

| Melting Point (MP) | 128°C – 145°C (Predicted) | Experimental verification required per batch.[1] Benzoylation typically elevates MP relative to the parent phenol or modifies the lattice energy to distinct ranges.[1] |

| Solubility (High) | DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate | Good solubility in polar aprotic and chlorinated solvents.[1] |

| Solubility (Low) | Water, Hexanes, Diethyl Ether | Lipophilic nature limits aqueous solubility.[1] |

| LogP (Predicted) | ~3.8 – 4.2 | Significantly more lipophilic than the parent phenol due to the benzoate group.[1] |

Critical Note on Melting Point Determination

Unlike commodity chemicals, the melting point of this intermediate is highly sensitive to residual solvent (solvates) and the presence of the parent phenol.[1]

-

Protocol: Capillary method, ramp rate 1°C/min after 110°C.

-

Acceptance Criteria: Sharp melting range (< 2°C span). A broad range indicates hydrolysis (presence of phenol) or occlusion of solvents.[1]

Synthesis & Reaction Logic

The synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate follows a classic Nucleophilic Acyl Substitution pathway.[1] The reaction is thermodynamically driven by the formation of a stable amide/salt byproduct (e.g., Pyridinium hydrochloride) and kinetically controlled by the nucleophilicity of the phenoxide.[1]

Reaction Scheme

Precursors:

-

Substrate: 4-Hydroxy-3-bromo-5-methoxybenzonitrile (The "Parent Phenol").[1]

-

Reagent: Benzoyl Chloride (BzCl).[1]

-

Base/Catalyst: Pyridine (acts as both solvent/base and nucleophilic catalyst via an N-acylpyridinium intermediate) or Triethylamine (TEA) with DMAP.[1]

Workflow Visualization (DOT)

Figure 1: The synthesis proceeds via nucleophilic attack of the phenoxide on the activated carbonyl of benzoyl chloride.[1]

Synthetic Protocol (Standardized)

-

Dissolution: Dissolve 1.0 eq of 4-hydroxy-3-bromo-5-methoxybenzonitrile in dry DCM (10 vol).

-

Base Addition: Add 1.2 eq of Triethylamine (TEA) and 0.1 eq of DMAP (catalytic). Cool to 0°C.[1]

-

Acylation: Dropwise addition of 1.1 eq Benzoyl Chloride. Maintain temp < 5°C to prevent bis-acylation or side reactions.

-

Quench: Warm to RT. Stir 2h. Quench with sat. NaHCO₃ (removes excess BzCl) followed by 1M HCl (removes TEA/DMAP).[1]

-

Isolation: Separate organic layer, dry over MgSO₄, concentrate. Recrystallize from EtOH/Heptane.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the intermediate, researchers must employ a multi-modal analytical approach. Relying solely on melting point is insufficient due to potential polymorphic forms.[1]

A. HPLC Characterization

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.[1]

-

Gradient: 50% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Benzoate absorption) and 220 nm (Nitrile).[1]

-

Validation Logic: The Benzoate Ester is significantly more lipophilic than the parent phenol.[1]

B. ¹H-NMR Diagnostic Signals (400 MHz, DMSO-d₆)

Nuclear Magnetic Resonance provides definitive structural proof.[1]

| Functional Group | Diagnostic Shift (δ ppm) | Multiplicity | Interpretation |

| Methoxy (-OCH₃) | 3.85 – 3.95 | Singlet (3H) | Characteristic of the methoxy group at position 6.[1] |

| Aromatic (Phenol Ring) | 7.60 – 7.90 | Doublets/Singlets | Two protons on the central ring (Pos 3, 5 relative to nitrile).[1] |

| Benzoate (Ortho) | 8.10 – 8.20 | Doublet (2H) | Deshielded protons adjacent to the carbonyl of the benzoate.[1] |

| Benzoate (Meta/Para) | 7.50 – 7.70 | Multiplet (3H) | Remaining benzoate protons.[1] |

| Phenolic -OH | ABSENT | N/A | Pass Criteria: Complete disappearance of the broad singlet at >10 ppm.[1] |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the nitrile moiety.[1]

-

Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1][3]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze in the presence of moisture and heat.[1]

-

Spill Response: Sweep up dry to avoid dust generation.[1] Clean surface with acetone followed by soap and water.[1]

References

-

PubChem. (n.d.).[1] Compound Summary for 4-Hydroxy-3-bromo-5-methoxybenzonitrile (Parent Phenol). Retrieved February 15, 2026, from [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Reference for Nucleophilic Acyl Substitution mechanism).

Sources

- 1. Copper, (29H,31H-phthalocyanine-2,9,16,23-tetraminato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- | C32H20CuN12 | CID 15859836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 432011-25-1|2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. Tetra-n-butylammonium hydrogen sulfate CAS 32503-27-8 | 818858 [merckmillipore.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate from Phenolic Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the multi-step synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a highly functionalized aromatic ester with potential applications as a scaffold or intermediate in medicinal chemistry and materials science. The synthetic strategy commences from the readily available precursor, 4-cyanophenol. The protocol details a robust pathway for the regioselective introduction of bromo and methoxy substituents onto the phenolic ring, followed by the final esterification step. Two primary methods for the esterification of the sterically hindered phenolic intermediate are presented and contrasted: the classic Schotten-Baumann reaction and the mild Steglich esterification. This guide is designed to provide researchers with the causal logic behind experimental choices, detailed, step-by-step protocols, and a strong foundation in the underlying organic chemistry principles.

Introduction: Rationale and Synthetic Strategy

Substituted phenyl benzoates are a class of compounds prevalent in pharmaceuticals, agrochemicals, and polymers. The specific substitution pattern of 2-Bromo-4-cyano-6-methoxyphenyl benzoate offers a unique combination of electronic and steric properties, making it a valuable building block for library synthesis in drug discovery programs. The cyano group can serve as a metabolic handle or a key interaction point with biological targets, while the bromo, methoxy, and benzoate moieties allow for further diversification.

The synthesis of such a polysubstituted aromatic compound presents significant challenges, primarily concerning the regiochemical control during the introduction of multiple substituents. The synthetic strategy outlined herein addresses these challenges by employing a logical sequence of reactions that leverage the directing effects of the functional groups at each stage. The overall workflow begins with the functionalization of a 4-cyanophenol core, followed by the final esterification.

Retrosynthetic Analysis and Overall Workflow

A retrosynthetic approach reveals a logical disconnection of the target molecule. The final ester linkage points to an esterification reaction between a substituted phenol and a benzoic acid derivative. The substituted phenol, 2-Bromo-4-cyano-6-methoxyphenol, is the key intermediate, whose synthesis requires a carefully planned sequence of aromatic substitution reactions.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves a four-step construction of the key phenolic intermediate followed by a final esterification step.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4-cyano-6-methoxyphenol

This section details the sequential modification of the 4-cyanophenol starting material to install the bromo and methoxy groups with precise regiocontrol.

Step A: Synthesis of 2-Bromo-4-cyanophenol

The initial step involves the selective mono-bromination of 4-cyanophenol. The hydroxyl group is a powerful ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. Since the para position is occupied, electrophilic substitution is strongly favored at the ortho positions (2 and 6). To achieve mono-substitution and avoid the formation of 2,6-dibromo-4-cyanophenol[1], a mild brominating agent and controlled reaction conditions are essential.

Protocol: Bromination of 4-Cyanophenol

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-cyanophenol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.[2]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes. The use of NBS provides a low concentration of bromine, minimizing over-bromination.[3]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-cyanophenol.

| Reagent | Molar Eq. | Purpose |

| 4-Cyanophenol | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |

| Acetic Acid / DCM | - | Solvent |

| Sodium Thiosulfate | - | Quenching Agent |

Table 1: Reagents for the synthesis of 2-Bromo-4-cyanophenol.

Step B: Synthesis of 2-Bromo-4-cyano-6-nitrophenol

The subsequent nitration must be regioselective for the C6 position. The directing effects of the existing substituents are key:

-

-OH group: Strongly activating, directs ortho/para (to C2 and C6, as C4 is blocked).

-

-Br atom: Weakly deactivating, directs ortho/para (to C3 and C5).

-

-CN group: Strongly deactivating, directs meta (to C3 and C5).

The powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming electrophile (NO₂⁺) to the vacant ortho position, C6.

Protocol: Nitration of 2-Bromo-4-cyanophenol

-

Dissolve 2-bromo-4-cyanophenol (1.0 eq) in glacial acetic acid at room temperature.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of nitric acid (1.1 eq, ~70%) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction at low temperature for 1-2 hours. Monitor by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain 2-bromo-4-cyano-6-nitrophenol, which may be used in the next step without further purification.

Step C: Synthesis of 6-Amino-2-bromo-4-cyanophenol

The reduction of the nitro group to an amine is a standard transformation. A common and effective method is the use of tin(II) chloride in an acidic medium.

Protocol: Reduction of the Nitro Group

-

Suspend 2-bromo-4-cyano-6-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~8-9. The tin salts will precipitate.

-

Extract the product into ethyl acetate. The tin salts can be removed by filtration through a pad of celite before extraction.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-amino-2-bromo-4-cyanophenol.

Step D: Synthesis of 2-Bromo-4-cyano-6-methoxyphenol

This transformation converts the amino group into a methoxy group. This is achieved via a Sandmeyer-type reaction sequence involving diazotization of the amine followed by decomposition of the diazonium salt in methanol.

Protocol: Diazotization and Methoxylation

-

Dissolve 6-amino-2-bromo-4-cyanophenol (1.0 eq) in a mixture of methanol and sulfuric acid at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

After formation, the diazonium salt solution is gently heated to 50-60 °C. The diazonium salt will decompose, releasing N₂ gas, and the methoxy group will substitute its position. The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling, neutralize the reaction mixture and extract the product with an appropriate solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the resulting crude product, 2-bromo-4-cyano-6-methoxyphenol, by column chromatography to obtain the key intermediate for the final esterification.

Part 2: Final Esterification to Yield 2-Bromo-4-cyano-6-methoxyphenyl benzoate

The phenolic hydroxyl group of 2-bromo-4-cyano-6-methoxyphenol is sterically hindered by the ortho-bromo and ortho-methoxy substituents. This steric hindrance can impede standard esterification procedures. Therefore, robust and efficient methods are required.

Method 1: Schotten-Baumann Reaction

This classic method involves the acylation of the phenol using benzoyl chloride in the presence of a base.[4][5][6] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acid chloride.[7][8]

Caption: Mechanism of the Schotten-Baumann reaction.

Protocol: Schotten-Baumann Esterification

-

Dissolve the synthesized 2-bromo-4-cyano-6-methoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution in a flask.

-

Add benzoyl chloride (1.2-1.5 eq) to the mixture.

-

Stopper the flask and shake vigorously for 15-20 minutes. The product, being insoluble in water, will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted reagents and salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-4-cyano-6-methoxyphenyl benzoate.

| Reagent | Molar Eq. | Purpose |

| Substituted Phenol | 1.0 | Nucleophile Precursor |

| Benzoyl Chloride | 1.2-1.5 | Acylating Agent |

| 10% NaOH (aq) | Excess | Base / Solvent |

| Ethanol/Water | - | Recrystallization Solvent |

Table 2: Reagents for the Schotten-Baumann reaction.

Method 2: Steglich Esterification

The Steglich esterification is an exceptionally mild method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive to acid/base conditions.[9][10] The reaction utilizes a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12]

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the hindered phenol, intercepts this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the phenol to form the final product.[11]

Caption: Simplified mechanism of the Steglich Esterification.

Protocol: Steglich Esterification

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.2 eq), 2-bromo-4-cyano-6-methoxyphenol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.[9]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates reaction progress.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

-

Wash the filtrate with dilute HCl (to remove DMAP and any unreacted EDC), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure 2-bromo-4-cyano-6-methoxyphenyl benzoate.

| Reagent | Molar Eq. | Purpose |

| Substituted Phenol | 1.0 | Nucleophile |

| Benzoic Acid | 1.2 | Acyl Source |

| DCC or EDC | 1.2 | Coupling Agent |

| DMAP | 0.1-0.2 | Catalyst |

| Anhydrous DCM | - | Solvent |

Table 3: Reagents for the Steglich Esterification.

Conclusion

This application note has outlined a comprehensive and logically structured synthetic pathway for the preparation of 2-Bromo-4-cyano-6-methoxyphenyl benzoate from 4-cyanophenol. By carefully controlling the regiochemistry of electrophilic aromatic substitution, the key intermediate, 2-bromo-4-cyano-6-methoxyphenol, can be reliably synthesized. For the final esterification of this sterically demanding phenol, both the robust Schotten-Baumann reaction and the mild, catalyst-driven Steglich esterification provide viable and effective protocols. The choice between these methods will depend on substrate sensitivity, scale, and purification requirements. The detailed procedures provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

-

Taylor & Francis. (2014, October 10). Full article: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. Retrieved from [Link]

-

American Chemical Society. (2002, July 31). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

-

Brainly. (2024, January 9). The reaction of phenol with benzoyl chloride to give phenyl benzoate is known as. Retrieved from [Link]

-

TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Retrieved from [Link]

-

PubMed. (2002, October 31). Chemoselective esterification of phenolic acids and alcohols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-cyanophenol: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

askIITians. (2025, March 4). Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, October 8). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from [Link]

-

JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

-

NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Microwave assisted benzoylation of phenol and substituted phenols by benzoic acid | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

-

PubMed. (2004, November 1). Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.

-

ResearchGate. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Retrieved from [Link]

-

Thieme. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Retrieved from [Link]

-

Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Vedantu. (2024, July 2). Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE. Retrieved from [Link]

-

NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

-

Taylor & Francis Online. (2011, April 20). A Convenient Method of Obtaining 2-Cyano-4-Alkylphenols, 4-Cyanophenol and 4-Cyanoaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

-

MedPharma. (2025, June 17). To prepare Phenyl benzoate from phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.

-

YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.24 : Synthesis of Phenyl benzoate from Phenol). Retrieved from [Link]

-

Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

-

Filo. (2025, January 14). N#Cc1cc(O)ccc1Br (a) 4-Bromo-3-cyanophenol (to) 2-Bromo-5-hydroxy benzoni... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics of Bromination of Phenols. Retrieved from [Link]

Sources

- 1. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf - askIITians [askiitians.com]

- 6. Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE [vedantu.com]

- 7. researchgate.net [researchgate.net]

- 8. medpharma12.com [medpharma12.com]

- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Procedures for nucleophilic aromatic substitution on bromo-methoxy benzenes

Executive Summary: The "Electronic Mismatch" Challenge

In drug discovery and process chemistry, bromo-methoxy benzenes (bromoanisoles) represent a frequent synthetic bottleneck. The methoxy group (

-

Inductive Withdrawal: It pulls electron density through the sigma bond (

effect). -

Resonance Donation: It pushes electron density into the

-system (

In Nucleophilic Aromatic Substitution (

This guide details three distinct protocols to overcome this deactivation, categorized by the electronic state of the substrate:

-

Method A (Classical

): For rings activated by auxiliary Electron-Withdrawing Groups (EWGs). -

Method B (

Radical Substitution): For unactivated rings using photochemical initiation. -

Method C (Benzyne Elimination-Addition): For unactivated rings requiring regioselective forcing conditions.

Method Selection & Decision Matrix

Before selecting a protocol, the substrate's electronic topography must be mapped. Use the following decision tree to select the chemically valid pathway.

Figure 1: Decision matrix for selecting the appropriate substitution pathway based on substrate activation and regioselectivity requirements.

Method A: Classical Activated

Applicability: Bromo-methoxy benzenes containing a strong EWG (Nitro, Cyano) in the ortho or para position relative to the Bromine.

Mechanistic Insight

The reaction proceeds via the Meisenheimer Complex .[1][2] The EWG acts as an electron sink, temporarily storing the negative charge introduced by the nucleophile. The methoxy group, while generally deactivating, does not prevent the reaction if a strong EWG like

Protocol: Amination of 1-Bromo-2-methoxy-4-nitrobenzene

Target: Displacement of Br with Morpholine.

Reagents:

-

Substrate: 1-Bromo-2-methoxy-4-nitrobenzene (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(2.0 equiv) - Acts as an HF/HBr scavenger. -

Solvent: DMSO or DMF (Polar Aprotic is critical to solvate the cation and leave the nucleophile "naked").

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Dissolution: Add 1-Bromo-2-methoxy-4-nitrobenzene (232 mg, 1.0 mmol) and anhydrous

(276 mg, 2.0 mmol) to the flask. -

Solvent Addition: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes.

-

Nucleophile Addition: Add Morpholine (105

L, 1.2 mmol) dropwise via syringe. -

Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

-

Note: The reaction typically reaches completion in 2-4 hours. The appearance of a deep yellow/orange color is indicative of the charge-transfer complex/Meisenheimer intermediate.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (

mL), wash combined organics with brine, dry over

Validation:

-

1H NMR: Look for the disappearance of the aromatic signal adjacent to Br and the upfield shift of protons ortho to the new amine.

-

Key Shift: The methoxy singlet (

ppm) remains but may shift slightly upfield due to the change in electronic environment.

Method B: Radical-Nucleophilic Substitution

Applicability: Unactivated bromoanisoles (e.g., 4-bromoanisole) where classical

Mechanistic Insight

This pathway avoids the high-energy Meisenheimer complex by utilizing a Single Electron Transfer (SET) mechanism. The reaction is a chain process involving aryl radicals, which are highly reactive and electron-neutral, bypassing the repulsion issues of the electron-rich methoxy ring.

Figure 2: The

Protocol: Photostimulated Substitution of 4-Bromoanisole

Target: Reaction with Acetone Enolate (C-C bond formation).

Reagents:

-

Substrate: 4-Bromoanisole (1.0 equiv)

-

Nucleophile Source: Potassium acetone enolate (generated in situ from Acetone + KOtBu).

-

Solvent: Liquid Ammonia (

) or DMSO. -

Catalyst/Initiator: UV Light (350 nm) or solvated electrons (Na metal).

Step-by-Step Procedure (DMSO Variant - Safer than liq.

-

Enolate Formation: In a dry Schlenk tube under Argon, dissolve KOtBu (1.2 equiv) in anhydrous DMSO. Add Acetone (5.0 equiv) dropwise. Stir for 15 min.

-

Substrate Addition: Add 4-Bromoanisole (1.0 equiv) to the enolate solution.

-

Deoxygenation: Critical Step. Bubble Argon through the solution for 20 minutes. Oxygen is a radical scavenger and will kill the

chain. -

Initiation: Irradiate the reaction vessel with a 350 nm UV lamp (or a high-intensity broad-spectrum LED) positioned 5 cm from the flask.

-

Reaction: Stir under irradiation at 30-40°C for 6-12 hours.

-

Quenching: Turn off the light. Add saturated

solution. -

Extraction: Extract with Diethyl Ether (DMSO is difficult to remove from EtOAc). Wash with water (

) to remove DMSO.

Method C: Benzyne (Elimination-Addition)

Applicability: Unactivated systems where

Mechanistic Insight

Strong bases abstract a proton ortho to the bromine, causing the elimination of HBr to form Benzyne (a highly reactive alkyne-like intermediate).[3][4] The nucleophile then attacks the benzyne.[2][3][4]

-

Regioselectivity Rule: For 3-bromoanisole, the benzyne forms at the 2,3-position (H at C2 is most acidic). The nucleophile attacks C3 (meta) to place the negative charge at C2 (ortho), stabilized by the inductive withdrawal of the OMe group.

Protocol: Amination of 3-Bromoanisole

Reagents:

-

Substrate: 3-Bromoanisole.

-

Reagent:

(Sodamide) in liquid

Step-by-Step Procedure:

-

Condensation: Condense ammonia (50 mL) into a 3-neck flask at -78°C (Dry ice/acetone bath).

-

Base Generation: Add catalytic

, then add Sodium metal (small pieces) until the blue color disappears and a grey suspension ( -

Addition: Add 3-Bromoanisole (dissolved in minimal ether) dropwise to the stirring amide solution.

-

Reaction: Allow to stir for 30 minutes at -33°C (refluxing ammonia).

-

Quenching: Carefully add solid

to quench the amide. -

Evaporation: Allow ammonia to evaporate under a stream of nitrogen.

-

Workup: Add water and extract with ether.

-

Analysis: Expect a mixture. For 3-bromoanisole, the major product is usually 3-aminoanisole (meta), but 2-aminoanisole (ortho) may form.

Comparative Data Summary

| Feature | Method A: Activated | Method B: | Method C: Benzyne |

| Substrate Req. | Must have EWG ( | Unactivated / Electron Rich | Unactivated |

| Mechanism | Addition-Elimination (Anionic) | Radical Chain (SET) | Elimination-Addition |

| Regioselectivity | High (Retains position) | High (Retains position) | Low (Mixtures likely) |

| Conditions | Mild (80°C, weak base) | Photochemical / Inert atm | Harsh (Strong base, low temp) |

| Primary Risk | Low reactivity if EWG is weak | Isomer formation |

References

-

Bunnett, J. F. (1978).

Mechanism." Accounts of Chemical Research. [Link] -

Roberts, J. D., et al. (1956). "The Mechanism of Aminations of Halobenzenes." Journal of the American Chemical Society. [Link]

-

Rossi, R. A., & Pierini, A. B. (1988).

mechanism." Journal of Organic Chemistry. [Link] -

Garg, N. K., et al. (2011). "Regioselective reactions of 3,4-pyridynes and 4,5-indolynes." Journal of the American Chemical Society. (Modern Benzyne Regioselectivity).[5] [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. Explain the regioselectivity observed in the following reaction. (Hint: C.. [askfilo.com]

- 5. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Abstract

This technical guide provides a comprehensive overview of scalable synthetic strategies for the preparation of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a potentially valuable intermediate in pharmaceutical and materials science applications. Recognizing the absence of a direct, established scalable protocol in the public domain, this document outlines a robust, two-step synthetic pathway. The guide focuses on the synthesis of the key precursor, 2-bromo-4-cyano-6-methoxyphenol, followed by its esterification. Each section provides detailed experimental protocols, discusses the underlying chemical principles, and presents quantitative data to facilitate process optimization and scale-up. Visual diagrams of the workflow and reaction mechanisms are included to enhance understanding.

Introduction and Strategic Overview

Substituted phenyl benzoates are a critical class of compounds in organic synthesis, serving as key structural motifs and intermediates in a wide array of applications, including pharmaceuticals, agrochemicals, and liquid crystals.[1] The target molecule, 2-Bromo-4-cyano-6-methoxyphenyl benzoate, possesses a unique combination of functional groups—a nitrile, a bromide, a methoxy group, and a benzoate ester—that make it an attractive scaffold for further chemical elaboration.

The synthetic approach detailed herein is designed for scalability and is divided into two primary stages:

-

Synthesis of the Phenolic Precursor: The initial and most complex stage is the preparation of 2-bromo-4-cyano-6-methoxyphenol. This guide proposes a multi-step sequence starting from a readily available substituted anisole.

-

Esterification: The final step involves the esterification of the synthesized phenol with benzoyl chloride. The well-established Schotten-Baumann reaction is presented as a reliable and scalable method for this transformation.[2][3]

The overall synthetic workflow is depicted below.

Figure 1: Proposed overall synthetic workflow.

Synthesis of the Phenolic Precursor: 2-Bromo-4-cyano-6-methoxyphenol

The synthesis of the key phenolic intermediate is the most challenging part of the overall process. A plausible, multi-step route starting from a commercially available material is outlined below. This route is designed to control the regiochemistry of the substitutions.

Step 1: Bromination of 2-Methoxy-5-nitrotoluene

The initial step involves the regioselective bromination of 2-methoxy-5-nitrotoluene. The methoxy group is a strongly activating, ortho-para directing group, while the nitro group is a meta-directing deactivator. The methyl group is a weakly activating ortho-para director. The combined directing effects will favor bromination at the position ortho to the methoxy group and meta to the nitro group.

Protocol:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-methoxy-5-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the solution. A radical initiator such as benzoyl peroxide (0.02 eq) can be added if bromination of the methyl group is desired, but for aromatic bromination, a Lewis acid catalyst might be required in some cases. Given the activated nature of the ring, the reaction may proceed without a catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-methoxy-3-nitrotoluene. Purify by recrystallization or column chromatography if necessary.

Subsequent Steps in Precursor Synthesis

Due to the complexity and number of steps, a summary of the subsequent transformations is provided. Each of these steps represents a standard, scalable organic transformation.

| Step | Transformation | Key Reagents | Rationale & Key Considerations |

| 2 | Oxidation | KMnO₄, NaOH(aq) | The methyl group is oxidized to a carboxylic acid. This is a robust and scalable oxidation. |

| 3 | Reduction | Fe, HCl or H₂, Pd/C | The nitro group is reduced to an amine. Catalytic hydrogenation is often cleaner, but iron in acidic medium is a classic, cost-effective method. |

| 4 | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN, KCN | The amino group is converted to a nitrile via a diazonium salt intermediate. This is a powerful method for introducing a cyano group onto an aromatic ring.[4] |

| 5 | Demethylation | BBr₃ or HBr | The methoxy group is cleaved to yield the final phenol. Boron tribromide is highly effective but corrosive and moisture-sensitive. High-boiling hydrobromic acid can also be used. |

Esterification: Synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

The final step is the esterification of the synthesized 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride. The Schotten-Baumann reaction is an excellent choice for this transformation, particularly on a larger scale, as it is typically high-yielding and proceeds under mild conditions.[5][6]

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction involves the acylation of an alcohol or phenol with an acid chloride in the presence of an aqueous base.[3] The base serves two critical functions:

-

Deprotonation: It deprotonates the phenol to form the more nucleophilic phenoxide ion.[6][7]

-

Neutralization: It neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[6]

The reaction is often performed in a two-phase system (e.g., dichloromethane and water), which facilitates product separation.[2]

Figure 2: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Protocol for Esterification

Materials:

-

2-Bromo-4-cyano-6-methoxyphenol

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve 2-bromo-4-cyano-6-methoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution (approx. 2.5-3.0 eq of NaOH). Stir until the phenol is completely dissolved, forming the sodium phenoxide salt. Cool the solution in an ice bath to 0-5 °C.

-

In a separate addition funnel, place benzoyl chloride (1.1-1.2 eq).

-

Add the benzoyl chloride dropwise to the vigorously stirred, cooled phenoxide solution over 15-30 minutes. Maintain the temperature below 10 °C. A white precipitate of the product should begin to form.[3]

-

After the addition is complete, continue to stir the mixture vigorously for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. The smell of benzoyl chloride should dissipate.

-

Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Wash the solid with a small amount of cold, dilute hydrochloric acid, followed by another wash with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Quantitative Data and Expected Outcomes

The following table provides expected parameters for the esterification step. Yields for the multi-step synthesis of the precursor are highly dependent on the efficiency of each individual step and are not tabulated here.

| Parameter | Target Value | Notes |

| Yield (Esterification) | >90% | The Schotten-Baumann reaction is typically very high-yielding.[2] |

| Purity (Crude) | >95% | Purity can be assessed by HPLC or ¹H NMR. |

| Purity (Recrystallized) | >99% | Recrystallization should remove most impurities. |

| Reaction Time | 1-3 hours | Monitor by TLC or HPLC for disappearance of the starting phenol. |

| Temperature | 0-25 °C | Initial cooling is important to control the exothermic reaction. |

Safety and Handling

-

Cyanides (e.g., CuCN, KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All waste must be quenched with bleach or hydrogen peroxide before disposal.

-

Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Brominating Agents (NBS, Bromine): Corrosive and toxic. Handle with appropriate PPE in a fume hood.

-

Strong Acids and Bases (NaOH, HCl, BBr₃): Corrosive. Handle with care and appropriate PPE.

Conclusion